Protoporphyrin(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

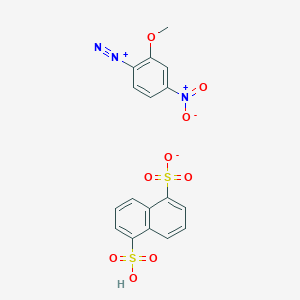

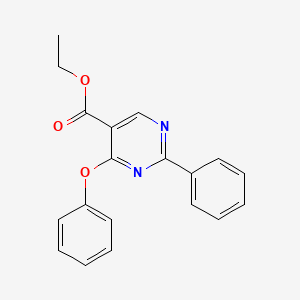

Protoporphyrin(2-) is the dicarboxylate anion of protoporphyrin, obtained by deprotonation of both carboxy groups. It is a conjugate base of a protoporphyrin.

Aplicaciones Científicas De Investigación

Theranostic Applications

Protoporphyrin IX (PpIX), derived from 5-aminolevulinic acid (5-ALA), is a sustainable endogenous photosensitizer extensively studied for medical research and theranostics. Research has particularly focused on improving photodynamic efficacy in theranostics, with nanotechnology playing a significant role in the delivery and theranostic applications of 5-ALA and PpIX (Zhou et al., 2022).

Supramolecular Science and Artificial Photosynthesis

Protoporphyrin IX and its derivatives are instrumental in supramolecular science, artificial photosynthesis, and biomedical science. Research has explored their one-dimensional nano-superstructures and their use in energy- and electron-transfer system construction (Bhosale et al., 2013).

Combined Chemo-Photodynamic Therapy

A study developed a protoporphyrin-based polymer nanoplatform for combined chemotherapy and photodynamic therapy, demonstrating its potential for high treatment outcomes with low side effects (Wang et al., 2017).

Interaction with Hemoglobin and Myoglobin

Protoporphyrin IX interacts with hemoglobin and myoglobin, inducing structural and functional changes. These interactions are significant for understanding the therapeutic uses of porphyrins and their action mechanisms (Sil et al., 2004).

Role in Chlorophyll Biosynthesis

In plants, protoporphyrin IX is essential for chlorophyll biosynthesis. A study on Arabidopsis demonstrated the crucial role of magnesium protoporphyrin IX methyltransferase in the formation of chlorophyll and photosystems, suggesting its importance in plastid-to-nucleus communication (Pontier et al., 2007).

Photodynamic Diagnosis and Therapy

Protoporphyrin IX encapsulated pH-responsive micelles have been reported for tumor diagnosis and therapy, indicating its use in simultaneous in vivo tumor diagnosis and treatment (Koo et al., 2010).

Synthetic Advances in Chemical Biology

Recent developments in the synthetic chemistry of protoporphyrin IX have highlighted its use in therapeutic agents, imaging tools, catalysts, and sensors. These advancements underline its interaction with biomolecules like DNA and heme-binding proteins (Sitte & Senge, 2020).

Protection against Inhibitors of Protoporphyrinogen Oxidase

Research has shown that antioxidants can protect plants against the herbicidal effect of protoporphyrin IX oxidase inhibitors. This study contributes to our understanding of the role of protoporphyrin IX in plant physiology and stress response (Dayan et al., 2019).

Propiedades

Nombre del producto |

Protoporphyrin(2-) |

|---|---|

Fórmula molecular |

C34H32N4O4-2 |

Peso molecular |

560.6 g/mol |

Nombre IUPAC |

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42)/p-2 |

Clave InChI |

ZCFFYALKHPIRKJ-UHFFFAOYSA-L |

SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C |

SMILES canónico |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B1227348.png)

![2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide](/img/structure/B1227349.png)

![N-(2,6-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)thio]acetamide](/img/structure/B1227352.png)

![3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline](/img/structure/B1227361.png)

![4-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1227363.png)

![2-[2-(3-Ethylphenoxy)ethyl]propanedioic acid diethyl ester](/img/structure/B1227365.png)

![2-chloro-N-[3-[(2-chlorophenyl)methyl]-2-thiazolylidene]acetamide](/img/structure/B1227368.png)

![4-Pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1227369.png)